molecular formula C8H12O3 B6208571 rac-(1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2763585-06-2

rac-(1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B6208571
CAS No.: 2763585-06-2
M. Wt: 156.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid: is a bicyclic compound with a unique structure that includes a methoxy group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid typically involves the formation of the bicyclic core followed by the introduction of the methoxy and carboxylic acid groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group transformations to introduce the methoxy and carboxylic acid groups.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol or aldehyde derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

rac-(1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and carboxylic acid groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

  • rac-(1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
  • rac-(1R,4R,5R)-4-azidobicyclo[3.1.0]hexane-1-carboxylic acid
  • rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid

Comparison: rac-(1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can participate in various chemical reactions and interactions that are not possible with the other similar compounds listed above .

Properties

CAS No.

2763585-06-2

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.